3-(Piperdin-1-YL)propylmagnesium chloride
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Overview
Description
3-(Piperdin-1-YL)propylmagnesium chloride is an organometallic compound with the molecular formula C8H16ClMgN. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable in the field of medicinal chemistry and pharmaceutical research due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Piperdin-1-YL)propylmagnesium chloride is typically synthesized by reacting 3-chloropropylpiperidine with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Piperdin-1-YL)propylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF), diethyl ether.
Reagents: Carbonyl compounds (aldehydes, ketones), organic halides.
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reactivity
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Organic Compounds: Resulting from substitution reactions with organic halides.
Scientific Research Applications
3-(Piperdin-1-YL)propylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-(Piperdin-1-YL)propylmagnesium chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and substrates used .
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-1-yl)propylmagnesium bromide
- 3-(Piperidin-1-yl)propylmagnesium iodide
- 3-(Morpholin-4-yl)propylmagnesium chloride
Uniqueness
3-(Piperdin-1-YL)propylmagnesium chloride is unique due to its specific reactivity and the presence of the piperidine ring, which imparts distinct chemical properties. Compared to other Grignard reagents, it offers unique advantages in the synthesis of nitrogen-containing compounds and heterocycles .
Properties
IUPAC Name |
magnesium;1-propylpiperidine;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.ClH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h1-8H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAHPOMENYQHPP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCN1CCCCC1.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClMgN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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